Ethyl 4-bromo-2,3-difluorobenzoate
CAS No.: 1807026-17-0
Cat. No.: VC2769437
Molecular Formula: C9H7BrF2O2
Molecular Weight: 265.05 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1807026-17-0 |
---|---|
Molecular Formula | C9H7BrF2O2 |
Molecular Weight | 265.05 g/mol |
IUPAC Name | ethyl 4-bromo-2,3-difluorobenzoate |
Standard InChI | InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 |
Standard InChI Key | RYGOKNPXPRVCBV-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C(=C(C=C1)Br)F)F |
Canonical SMILES | CCOC(=O)C1=C(C(=C(C=C1)Br)F)F |
Basic Properties and Structural Characteristics
Ethyl 4-bromo-2,3-difluorobenzoate is an organic compound classified as a halogenated benzoic acid ester. Its structure features a benzene ring with three key substituents: a bromine atom at the para-position (C-4), fluorine atoms at the ortho- and meta-positions (C-2 and C-3, respectively), and an ethyl ester group. This unique combination of halogen substituents contributes to the compound's distinctive chemical reactivity and biological properties.
The compound is identified by the CAS Registry Number 1807026-17-0 and possesses the molecular formula C9H7BrF2O2. With a molecular weight of 265.05 g/mol, it exists as a crystalline solid under standard conditions. The presence of both bromine and fluorine atoms creates an electron-deficient aromatic system, influencing its chemical behavior and potential interactions with biological targets.
Table 1 below summarizes the key identification and structural data for Ethyl 4-bromo-2,3-difluorobenzoate:
Property | Value |
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CAS Number | 1807026-17-0 |
IUPAC Name | ethyl 4-bromo-2,3-difluorobenzoate |
Molecular Formula | C9H7BrF2O2 |
Molecular Weight | 265.05 g/mol |
Standard InChI | InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 |
Standard InChIKey | RYGOKNPXPRVCBV-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C(=C(C=C1)Br)F)F |
The structure of this compound represents a strategic modification of benzoic acid derivatives, where the carboxylic acid group is esterified with ethanol, and the benzene ring is substituted with halogens. This structural configuration contributes to its potential use as a building block in organic synthesis and pharmaceutical development.
Synthesis Methodologies
The preparation of Ethyl 4-bromo-2,3-difluorobenzoate typically follows established esterification protocols. The most common synthetic route involves the reaction of 4-bromo-2,3-difluorobenzoic acid with ethanol in the presence of an acid catalyst. This approach allows for the efficient conversion of the carboxylic acid to its corresponding ethyl ester.
Standard Esterification Procedure
The esterification reaction generally proceeds under reflux conditions to ensure complete conversion of the starting material. The acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, facilitates the nucleophilic attack of ethanol on the carbonyl carbon of the carboxylic acid. The reaction follows traditional Fischer esterification mechanisms, with the elimination of water as a byproduct.
The general reaction can be represented as:
4-Bromo-2,3-difluorobenzoic acid + Ethanol → Ethyl 4-bromo-2,3-difluorobenzoate + Water
The reaction conditions must be carefully controlled to optimize yield and minimize side reactions. Typical conditions include:
-
Temperature: Reflux temperature of the ethanol/acid mixture (approximately 78-80°C)
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Reaction time: 4-8 hours, depending on scale and conditions
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Catalyst: 5-10 mol% of acid catalyst
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Purification: Extraction followed by column chromatography or recrystallization
Alternative Synthetic Approaches
While direct esterification is the most common method, alternative approaches may involve:
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Transesterification from other esters of 4-bromo-2,3-difluorobenzoic acid
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Coupling of 4-bromo-2,3-difluorobenzoyl chloride with ethanol
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Sequential halogenation of ethyl benzoate derivatives
These alternative methods may be preferred in specific scenarios, such as when starting materials are more readily available or when selective functionalization is required.
Chemical Reactivity and Transformations
Ethyl 4-bromo-2,3-difluorobenzoate exhibits diverse chemical reactivity, predominantly influenced by its halogen substituents and ester functionality. The compound's reactivity profile enables its participation in various chemical transformations, making it a valuable intermediate in organic synthesis.
Substitution Reactions
The bromine atom at the para-position serves as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. Under appropriate conditions, this position can undergo substitution with various nucleophiles including amines, thiols, and alkoxides. The presence of fluorine atoms at the ortho- and meta-positions enhances the electrophilicity of the ring, particularly at the para-position, further promoting substitution reactions.
Common substitution reactions include:
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Nucleophilic aromatic substitution (SNAr) with nitrogen nucleophiles
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Metal-catalyzed cross-coupling reactions (Suzuki, Negishi, Stille couplings)
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Halogen-lithium exchange followed by electrophilic quenching
These transformations expand the synthetic utility of Ethyl 4-bromo-2,3-difluorobenzoate as a building block for more complex molecules.
Hydrolysis and Ester Manipulations
The ester group can undergo hydrolysis under acidic or basic conditions to regenerate the corresponding carboxylic acid. This transformation is particularly useful when the ester serves as a protecting group or when the free acid is needed for subsequent reactions.
Basic hydrolysis typically proceeds via the following reaction:
Ethyl 4-bromo-2,3-difluorobenzoate + NaOH → Sodium 4-bromo-2,3-difluorobenzoate + Ethanol
Followed by acidification:
Sodium 4-bromo-2,3-difluorobenzoate + HCl → 4-Bromo-2,3-difluorobenzoic acid + NaCl
Other ester transformations include transesterification, reduction to alcohols using reducing agents like lithium aluminum hydride, and amidation reactions with amines.
Applications in Chemical Research and Development
Ethyl 4-bromo-2,3-difluorobenzoate serves multiple functions across various scientific domains. Its unique structural features make it particularly valuable as a chemical intermediate and research tool.
Role as a Synthetic Intermediate
The compound functions as a key building block in the synthesis of more complex organic molecules. Its halogenated structure provides strategic points for further functionalization, enabling the construction of diverse molecular architectures. In particular, the bromine substituent offers a reactive site for coupling reactions, while the fluorine atoms contribute to the electronic properties and metabolic stability of the resulting compounds.
Synthetic chemists utilize this compound to introduce the difluorophenyl moiety into larger structures, which can impart specific properties such as increased lipophilicity, metabolic stability, and enhanced binding to biological targets. These characteristics are especially valuable in pharmaceutical development, where subtle structural modifications can significantly impact therapeutic efficacy.
Applications in Pharmaceutical Development
In medicinal chemistry, Ethyl 4-bromo-2,3-difluorobenzoate has emerged as a valuable scaffold for developing potential therapeutic agents. The halogenated benzoate structure appears in various bioactive compounds and pharmaceutical intermediates, contributing to their pharmacological properties.
Specific pharmaceutical applications include:
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Development of anti-inflammatory agents
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Design of kinase inhibitors for cancer therapy
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Creation of metabolically stable drug candidates
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Synthesis of positron emission tomography (PET) tracer precursors
The strategic incorporation of this compound into drug candidates can enhance their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) characteristics.
Agrochemical Applications
Beyond pharmaceutical applications, Ethyl 4-bromo-2,3-difluorobenzoate has potential uses in agrochemical development. The halogenated structure can contribute to the stability and efficacy of pesticides, herbicides, and other crop protection agents. The compound's reactivity allows for its incorporation into various agrochemical scaffolds, potentially enhancing their activity and environmental persistence.
Structure-Activity Relationships
The structural features of Ethyl 4-bromo-2,3-difluorobenzoate contribute significantly to its chemical reactivity and biological activities. Understanding these structure-activity relationships provides valuable insights for rational compound design and optimization.
Impact of Halogen Substituents
The bromine atom at the para-position serves multiple functions in the compound's activity profile:
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Provides a reactive site for chemical transformations
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Contributes to the compound's lipophilicity
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May participate in halogen bonding with biological targets
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Influences the electronic distribution across the aromatic ring
Similarly, the fluorine atoms at the ortho- and meta-positions:
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Enhance metabolic stability by blocking potential sites of oxidation
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Increase the electrophilicity of the aromatic ring
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Modify the compound's binding affinity to protein targets
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Alter the physical properties such as lipophilicity and membrane permeability
Role of the Ester Group
The ethyl ester functionality contributes to the compound's biological profile by:
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Serving as a prodrug feature that can be hydrolyzed by esterases in vivo
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Modulating the compound's lipophilicity and water solubility
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Providing a site for further structural modifications
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Potentially interacting with specific binding pockets in biological targets
These structure-activity relationships guide the rational design of analogs with optimized properties for specific applications in drug discovery and chemical research.
Analytical Characterization
Accurate identification and characterization of Ethyl 4-bromo-2,3-difluorobenzoate are essential for ensuring its purity and identity in research and development activities. Multiple analytical techniques can be employed for this purpose.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound. The 1H NMR spectrum typically shows the characteristic ethyl ester signals (a quartet around 4.3-4.4 ppm for the -CH2- group and a triplet near 1.3-1.4 ppm for the -CH3 group), along with aromatic proton signals influenced by the presence of fluorine and bromine substituents.
19F NMR spectroscopy is particularly valuable for confirming the presence and positions of the fluorine atoms, with characteristic signals for the 2,3-difluoro substitution pattern. Mass spectrometry confirms the molecular weight and provides fragmentation patterns that support structural assignment, with characteristic isotope patterns due to the presence of bromine.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for purity assessment and quantification of Ethyl 4-bromo-2,3-difluorobenzoate. These techniques can separate the compound from potential impurities or side products, ensuring the material meets the required specifications for research or industrial applications.
Table 2: Typical Analytical Data for Ethyl 4-bromo-2,3-difluorobenzoate
Analytical Method | Characteristic Features |
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1H NMR | Ethyl ester signals at 4.3-4.4 ppm (q) and 1.3-1.4 ppm (t); Aromatic signals influenced by F and Br |
19F NMR | Characteristic signals for 2,3-difluoro substitution |
Mass Spectrometry | Molecular ion at m/z 265/267 (Br isotope pattern); Fragments corresponding to loss of ethoxy group |
HPLC | Retention time dependent on specific method and column |
IR Spectroscopy | C=O stretching (~1720 cm-1); C-F stretching (~1100-1200 cm-1) |
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